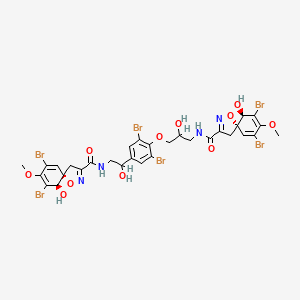

3-keto-beta-D-galactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-keto-beta-D-galactose is a ketohexose. It has a role as a mouse metabolite and a human metabolite.

3-Keto-b-D-galactose belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. 3-Keto-b-D-galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-keto-b-D-galactose is primarily located in the cytoplasm. Outside of the human body, 3-keto-b-D-galactose can be found in a number of food items such as soft-necked garlic, arrowroot, jew's ear, and star fruit. This makes 3-keto-b-D-galactose a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Galactose Metabolism and Disease Understanding

- Metabolic Pathways Involving 3-keto-beta-D-galactose : this compound plays a role in alternative metabolic pathways for galactose, as in the case of patients with galactosemia. The conversion of galactose to galactonic acid, leading to 3-ketogalactonic acid, has been identified as a pathway in mammalian liver, possibly explaining galactose oxidation in galactosemia (Cuatrecasas & Segal, 1966).

Biochemistry and Molecular Biology

- Role in Glycoprotein Modification : this compound is utilized in the chemoenzymatic modification of glycoproteins. A mutant beta1,4-galactosyltransferase can transfer C2 keto galactose to O-GlcNAc modifications on proteins, offering a functional handle for creating sensitive detection methods of O-GlcNAc post-translational modifications (Boeggeman et al., 2007).

- Vitamin C Biosynthesis in Plants : GDP-mannose-3',5'-epimerase from Arabidopsis thaliana, involved in vitamin C biosynthesis, can produce GDP-beta-L-galactose, a closely related compound to this compound. This demonstrates its role in the complex biosynthesis pathways of essential vitamins (Major et al., 2005).

Enzymology and Biotechnology

- Enzymatic Processing of Galactose : Enzymes like 2-keto-3-deoxy-6-phosphogalactonic acid aldolase play a crucial role in the oxidative degradation of galactose, where compounds like 3-keto derivatives are involved. This highlights the enzymatic pathways crucial for understanding galactose metabolism and its applications in biotechnology (Shuster, 1966).

- Galactose to D-Tagatose Conversion : The enzymatic oxidation of D-galactose to 2-keto derivatives like 3-keto-D-galactose is an essential step in producing low-caloric sweeteners like D-tagatose. Understanding this enzymatic process is key to developing efficient production methods for these sweeteners (Salaheddin et al., 2009).

Propiedades

Fórmula molecular |

C6H10O6 |

|---|---|

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

(2R,3S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-8,10-11H,1H2/t2-,3+,5-,6-/m1/s1 |

Clave InChI |

APIQNBNBIICCON-FKMSRSAHSA-N |

SMILES isomérico |

C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O)O)O)O |

SMILES |

C(C1C(C(=O)C(C(O1)O)O)O)O |

SMILES canónico |

C(C1C(C(=O)C(C(O1)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

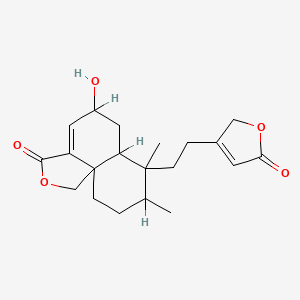

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)

![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)

![2-methyl-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)propanamide](/img/structure/B1198161.png)

![6-Nitrobenzo[d][1,2,3]thiadiazole](/img/structure/B1198169.png)

![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)